3-Amino-1-cyclopentyl-2-methylpropan-1-ol

Description

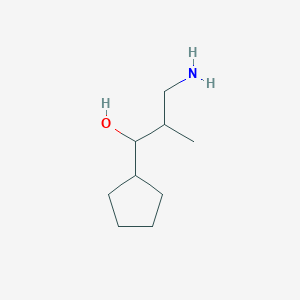

3-Amino-1-cyclopentyl-2-methylpropan-1-ol is an organic compound with a unique structure that includes a cyclopentyl ring, an amino group, and a hydroxyl group

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-amino-1-cyclopentyl-2-methylpropan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-7(6-10)9(11)8-4-2-3-5-8/h7-9,11H,2-6,10H2,1H3 |

InChI Key |

WUHJTQJUGVMTEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1CCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-2-methylpropan-1-ol typically involves the reaction of cyclopentyl derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-1-cyclopentyl-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

3-Amino-2-methylpropan-1-ol: Lacks the cyclopentyl ring, resulting in different reactivity and applications.

1-Amino-2-methylpropan-2-ol: Has a different arrangement of functional groups, leading to distinct chemical properties.

Uniqueness

3-Amino-1-cyclopentyl-2-methylpropan-1-ol is unique due to its combination of a cyclopentyl ring, amino group, and hydroxyl group. This structure imparts specific chemical properties and reactivity that are not observed in similar compounds, making it valuable for various research and industrial applications.

Biological Activity

3-Amino-1-cyclopentyl-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl ring, an amino group, and a hydroxyl group, which contribute to its unique chemical properties. The presence of the hydroxyl group allows for hydrogen bonding, influencing the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets through binding interactions.

Key Mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.

- Structural Stability : The cyclopentane ring provides conformational stability, which may influence the compound's pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown varying degrees of activity, indicating potential as an anticancer agent.

- Enantioselectivity : The compound's enantiomers may exhibit different biological activities, which is crucial for therapeutic applications.

Antimicrobial Studies

A study focused on the antimicrobial properties of structurally related compounds found that this compound demonstrated moderate inhibitory effects against Gram-positive bacteria. Minimum inhibitory concentrations (MICs) were determined for various strains, indicating a potential role in developing new antibiotics.

Cytotoxicity Assessments

In vitro assays assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound could induce apoptosis in specific cell types, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF7 | 30 | Cell cycle arrest |

| A549 | 40 | Inhibition of proliferation |

Enantioselectivity Research

Research has shown that the enantiomers of this compound display distinct pharmacological profiles. For instance, one enantiomer exhibited higher binding affinity to certain receptors than the other, highlighting the importance of stereochemistry in drug design.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cyclopentanol | Lacks amino group | Low antimicrobial activity |

| 2-Methylpropanol | No cyclopentane ring | Moderate cytotoxicity |

| Cyclohexylmethanol | Cyclohexane instead of cyclopentane | Different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.